N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. It might also include information on what the compound is used for, if that is known.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including a discussion of its stereochemistry if it has any chiral centers.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes. This could include reactions it undergoes during its synthesis, as well as any reactions it undergoes in its intended use.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Chemical Reactions and Synthesis
The compound is involved in deprotonation reactions with magnesiated bases and can undergo various electrophilic trapping processes, which aid in synthesizing diverse pyridine derivatives with potential applications in chemical synthesis and drug development (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).
It's used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which is significant in medicinal chemistry for the development of new pharmacological compounds (Moskalenko & Boev, 2014).
Antimycobacterial Activities
- Derivatives of this compound have been synthesized and tested for their antimycobacterial activities, showing that certain structural features are important for biological activity. This research is crucial for developing new treatments against tuberculosis (Moreth et al., 2014).
Ligand Development and Coordination Chemistry
- The compound and its derivatives are used in the preparation of various metal complexes, contributing to coordination chemistry and the development of new catalysts or functional materials (Macías et al., 2006).
Pharmaceutical Impurity Characterization
- Identification and characterization of impurities related to this compound in pharmaceuticals, which is critical for ensuring drug safety and efficacy (Mahender et al., 2014).
Safety And Hazards
This would involve a discussion of any safety precautions that need to be taken when handling the compound, as well as any hazards it presents.
Future Directions
This would involve a discussion of areas for future research. For example, if the compound is a drug, this could include potential new uses for the drug, or modifications that could be made to the drug to improve its effectiveness or reduce its side effects.
I hope this general information is helpful. If you have more specific questions about this compound, I would recommend consulting a specialist in organic chemistry or medicinal chemistry. They may have access to more specialized databases or resources that could provide the information you’re looking for.
properties
IUPAC Name |
N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOHGQJHJXBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-2-((6,6-dimethyl-8-(methylsulfonamido)-11-oxo-6,11-dihydronaphtho[2,3-b]benzofuran-3-yl)ethynyl)-6-methylisonicotinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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